Product packaging for 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one(Cat. No.:CAS No. 1650574-62-1)

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2512651
CAS No.: 1650574-62-1
M. Wt: 181.58
InChI Key: DVECITGQRKHHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Medicinal Chemistry and Drug Discovery

The pyrido[4,3-d]pyrimidine (B1258125) scaffold is a key component in a range of biologically active compounds. ontosight.ai Derivatives have been investigated for their potential to treat a variety of diseases, including cancer, inflammatory conditions, and viral infections. ontosight.ai Their therapeutic potential often stems from their ability to act as inhibitors of crucial biological targets like enzymes and receptors. ontosight.ai

A notable example of a drug built upon this scaffold is Trametinib, a kinase inhibitor used in the treatment of specific types of melanoma. mdpi.com Furthermore, patent literature indicates that derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one have been explored as calcium receptor antagonists, suggesting potential applications in treating disorders related to abnormal bone or mineral homeostasis. google.com

Table 1: Investigated Therapeutic Applications of the Pyrido[4,3-d]pyrimidine Scaffold

Therapeutic Area Mechanism of Action Example Compounds/Derivatives
Oncology Kinase Inhibition Trametinib mdpi.com
Inflammatory Disorders Enzyme/Receptor Inhibition General Derivatives ontosight.ai
Viral Infections Interaction with Nucleic Acids General Derivatives ontosight.ai

Isomeric Considerations within Pyridopyrimidines: Focus on the Pyrido[4,3-d] Scaffold

Pyridopyrimidine is a bicyclic heterocyclic compound resulting from the fusion of a pyridine (B92270) and a pyrimidine (B1678525) ring. ontosight.airesearchgate.netwikipedia.org The arrangement of the nitrogen atoms within the pyridine ring allows for the existence of four distinct isomers. mdpi.comrjptonline.org The specific connectivity between the two rings defines the chemical properties and biological activity of the resulting molecule.

The four isomers of pyridopyrimidine are:

Pyrido[2,3-d]pyrimidine (B1209978)

Pyrido[3,2-d]pyrimidine (B1256433)

Pyrido[3,4-d]pyrimidine (B3350098)

Pyrido[4,3-d]pyrimidine

Each isomer presents a unique spatial arrangement of nitrogen atoms, which in turn influences its ability to interact with biological targets. The pyrido[4,3-d] scaffold, the focus of this article, has a specific orientation that has proven effective for targeting certain enzymes and receptors, as seen in the case of kinase inhibitors. mdpi.com

Table 2: Isomers of Pyridopyrimidine

Isomer Name Description
Pyrido[2,3-d]pyrimidine Pyridine and pyrimidine rings are fused at the 2 and 3 positions of the pyridine ring.
Pyrido[3,2-d]pyrimidine Pyridine and pyrimidine rings are fused at the 3 and 2 positions of the pyridine ring.
Pyrido[3,4-d]pyrimidine Pyridine and pyrimidine rings are fused at the 3 and 4 positions of the pyridine ring.

Rationale for Halogenation, Specifically Chlorine, in Pyrido[4,3-d]pyrimidin-4(3H)-one Derivatives for Enhanced Electronic Properties and Binding Affinity

The introduction of halogen atoms, a process known as halogenation, is a critical strategy in medicinal chemistry to modulate the properties of a lead compound. rsc.org Halogenation can significantly alter a molecule's geometry, polarizability, and electron affinity, thereby influencing its functional properties. rsc.orgresearchgate.net

In the context of pyrimidine derivatives, halogenation has been shown to be a valuable tool. rsc.org The inclusion of a chlorine atom can impact the molecule's electronic structure, which can be observed through techniques like vacuum ultraviolet (VUV) spectroscopy. rsc.orgresearchgate.net Studies on halogenated pyrimidines have shown that the effect of the halogen atom on photoabsorption becomes more pronounced at higher energy levels. rsc.orgresearchgate.net Furthermore, the ionization efficiency of pyrimidine derivatives is significantly increased upon halogenation, a property that is particularly relevant for the development of radiosensitizers used in cancer therapy. rsc.orgmdpi.com

The chlorine atom in 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one is strategically placed to enhance its electronic properties and, consequently, its binding affinity for specific biological targets. The electrophilic nature of the halogen can lead to altered functional characteristics. rsc.org Molecular docking studies on various chlorinated pyrimidine derivatives have demonstrated their potential for strong binding affinity to protein targets, often superior to non-halogenated counterparts. nih.gov However, the position of the halogen is crucial; for instance, a study on pyrido[3,4-d]pyrimidine analogues as CXCR2 antagonists revealed that a 5-chloro substitution resulted in a hundred-fold decrease in potency compared to the parent compound, highlighting the sensitivity of structure-activity relationships to halogen placement. nih.gov Therefore, the 7-chloro substitution in the title compound is a deliberate design choice aimed at optimizing its molecular interactions for a desired therapeutic effect.

Table of Mentioned Compounds

Compound Name
This compound
Trametinib
Pyrido[2,3-d]pyrimidine
Pyrido[3,2-d]pyrimidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O B2512651 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1650574-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECITGQRKHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1650574-62-1
Record name 7-chloro-3H,4H-pyrido[4,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Mechanisms and Derivatization Strategies for 7 Chloropyrido 4,3 D Pyrimidin 4 3h One and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings activates the C-7 chloro substituent towards nucleophilic attack. This allows for its displacement by a wide range of nucleophiles, a common strategy in the functionalization of related heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. nih.govmdpi.comnih.gov

The substitution of a chloro group with nitrogen-based nucleophiles is a well-established method for derivatizing chloropyridopyrimidines. nih.govnih.gov By analogy, 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one is expected to react readily with primary amines and hydrazine (B178648) hydrate (B1144303). These reactions typically proceed by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the HCl byproduct. This approach allows for the introduction of a variety of amino functionalities, which can significantly alter the molecule's properties.

For instance, the reaction with hydrazine hydrate is a key step in creating precursors for further heterocyclization. nih.govmdpi.com The resulting 7-hydrazinyl derivative is a versatile intermediate for building fused ring systems.

Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles This table is based on analogous reactions with related chloropyridopyrimidines.

NucleophileReagent ExampleExpected Product
Primary AmineAniline7-(Phenylamino)pyrido[4,3-d]pyrimidin-4(3H)-one
Primary AmineCyclopentylamine7-(Cyclopentylamino)pyrido[4,3-d]pyrimidin-4(3H)-one
HydrazineHydrazine Hydrate7-Hydrazinylpyrido[4,3-d]pyrimidin-4(3H)-one

Oxygen and sulfur nucleophiles can also displace the C-7 chloro substituent to yield ether and thioether derivatives, respectively. Reactions with alkoxides or phenoxides (O-nucleophiles) and thiols or thiolates (S-nucleophiles) are common. These transformations are often facilitated by a base to generate the more potent anionic nucleophile. In some cases, metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be employed to form C-O or C-S bonds, particularly with less reactive aryl nucleophiles. mdpi.com

Table 2: Examples of SNAr Reactions with Oxygen and Sulfur Nucleophiles This table is based on analogous reactions with related chloropyridopyrimidines.

Nucleophile TypeReagent ExampleExpected Product
OxygenSodium Methoxide7-Methoxypyrido[4,3-d]pyrimidin-4(3H)-one
OxygenPhenol (with base)7-Phenoxypyrido[4,3-d]pyrimidin-4(3H)-one
SulfurThiophenol (with base)7-(Phenylthio)pyrido[4,3-d]pyrimidin-4(3H)-one

Functionalization of the Pyrido[4,3-d]pyrimidin-4(3H)-one Ring System

Beyond simple substitution at the C-7 position, the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold can be further functionalized to introduce more complex molecular architectures.

A significant strategy in medicinal chemistry involves the incorporation of N-heterocyclic rings into a core scaffold. This is readily achieved by reacting this compound with various cyclic amines. mdpi.com The nucleophilic secondary amine of the heterocycle attacks the C-7 position, leading to the displacement of the chloride and the formation of a new C-N bond. This method allows for the attachment of moieties like piperazine, morpholine, or diazepane, which can serve as points for further derivatization or act as important pharmacophoric features. mdpi.com

Table 3: Examples of N-Heterocyclic Moieties Introduced via SNAr This table is based on analogous reactions with related chloropyridopyrimidines.

N-HeterocycleExpected Product
Piperazine7-(Piperazin-1-yl)pyrido[4,3-d]pyrimidin-4(3H)-one
Morpholine7-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(3H)-one
N-Methylhomopiperazine7-(4-Methyl-1,4-diazepan-1-yl)pyrido[4,3-d]pyrimidin-4(3H)-one

While direct reactions of the unsubstituted pyrido[4,3-d]pyrimidin-4(3H)-one ring with aldehydes or active methylene (B1212753) compounds are not extensively documented, derivatized forms of the scaffold can participate in such transformations. For example, if a substituent with an active methylene group (e.g., a 7-acetonylamino group) were installed, it could undergo Knoevenagel-type condensation reactions with aryl aldehydes.

Alternatively, cyclocondensation reactions between precursors, such as a diaminopyridine derivative, and aldehydes or ketones are a common method for constructing the fused pyrimidine ring in the first place. nih.gov This approach builds the core structure with the desired substituent already in place. For instance, reacting a suitable pyrazolopyridinediamine with various aldehydes or cyclic ketones can yield fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives. nih.gov

Formation of Fused Heterocyclic Systems from the Pyrido[4,3-d]pyrimidin-4(3H)-one Scaffold

The pyrido[4,3-d]pyrimidin-4(3H)-one core is an excellent platform for the synthesis of more complex, polycyclic fused systems. ias.ac.in A common strategy involves converting the C-7 chloro group into a functionality that can participate in an intramolecular cyclization reaction.

As mentioned in section 3.1.1, reaction with hydrazine hydrate yields 7-hydrazinylpyrido[4,3-d]pyrimidin-4(3H)-one. This intermediate is primed for cyclization with various one-carbon synthons to form a third, fused heterocyclic ring. nih.gov For example:

Reaction with triethyl orthoformate can yield a fused triazole ring, resulting in a pyrido[4,3-d] nih.govias.ac.inrsc.orgtriazolo[4,3-a]pyrimidinone system. mdpi.com

Reaction with carbon disulfide can lead to the formation of a fused thiadiazole ring.

Reaction with benzoyl chloride can lead to a triazolopyrimidine derivative. nih.gov

This methodology provides a powerful route to novel tricyclic heteroaromatic compounds, expanding the chemical space accessible from the initial this compound starting material. nih.gov

Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidin 4 3h One Derivatives

Positional Effects of the Chlorine Atom on Biological Activity and Electronic Properties

The position of a halogen atom, such as chlorine, on the pyrido[4,3-d]pyrimidine (B1258125) core is a critical determinant of the molecule's biological activity and electronic properties. The chlorine atom acts as a modulator of activity; its introduction into a specific position can substantially improve intrinsic biological activity, while in other cases, it may diminish or abolish it. eurochlor.org This is due to chlorine's electron-withdrawing nature and its size, which together influence the molecule's acidity, lipophilicity, and steric interactions with its biological target. eurochlor.org

For the related pyrido[3,4-d]pyrimidine (B3350098) scaffold, the position of the chlorine atom has been shown to have a dramatic effect on potency. In a series of CXCR2 antagonists, a 5-chloro substituted analogue was found to be one hundred times less potent than the parent hit compound, demonstrating a significant negative positional effect. mdpi.comnih.gov

The chlorine atom is also a key synthetic handle. Its presence on the heterocyclic ring, as seen in intermediates like 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, facilitates the introduction of diverse substituents at that position through methods like palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.govmdpi.com This allows for the systematic exploration of the chemical space around the core scaffold to optimize activity. For instance, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one has been utilized as a key intermediate for extensive SAR exploration by enabling the synthesis of various pyrazolyl and thiazole derivatives. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological and biopharmaceutical properties of pyrido[4,3-d]pyrimidine derivatives are highly sensitive to the nature of their substituents. nih.gov A study on a library of ten pyrido[4,3-d]pyrimidines with varied substitution patterns revealed a broad range of physicochemical properties, which in turn significantly affected their drug-like characteristics. nih.gov

For example, solubility in fasted state simulated intestinal fluid (FaSSIF) ranged widely from 1.9 µM to 4.2 mM, and Caco-2 permeability coefficients varied from 0.17×10⁻⁶ cm/s to 52×10⁻⁶ cm/s. nih.gov Specific substituents were identified as being responsible for these effects; a phenylhydrazido group led to low solubility, while a dimethoxyphenyl substituent impaired Caco-2 permeability. nih.gov Furthermore, sites susceptible to hepatic metabolism were predicted to be aliphatic chains, methoxy groups on a phenyl substituent, and ketone and amine groups. nih.gov

A direct correlation has been established between the electronic properties of substituents and the biopharmaceutical profiles of pyrido[4,3-d]pyrimidine derivatives. A notable study found a strong correlation between the polar surface area (PSA) of the compounds and both their Caco-2 permeability (R=0.86) and metabolic stability (R=0.76). nih.gov This indicates that modulating the polarity of the molecule through substituent choice is a key strategy for optimizing its absorption and metabolic half-life.

In the context of enzyme inhibition, the electronic nature of substituents plays a vital role. For a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as EGFR inhibitors, the presence of an electron-donating methoxy (OCH₃) group at the 4-position of a phenyl ring was found to be beneficial for anticancer activity. nih.gov This suggests that increased electron density in this region of the molecule enhances its binding affinity to the EGFR kinase domain.

Specific structural modifications on the pyrido[4,3-d]pyrimidine scaffold directly correlate with the inhibition of biological targets. The addition, removal, or alteration of functional groups can drastically change a compound's potency.

In the development of pyrido[3,4-d]pyrimidine-based inhibitors of histone lysine (B10760008) demethylases (KDMs), SAR studies revealed that substitution at the C4 position of a pyrazole moiety attached to the core was crucial for activity. nih.gov Different amine substitutions at this position led to varying inhibitory concentrations, as detailed in the table below.

CompoundSubstituent (R)KDM4A IC₅₀ (μM)KDM5B IC₅₀ (μM)
53a4-chlorobenzyl0.0860.030
53h(Furan-2-yl)methyl>50>50
53i(Thiophen-2-yl)methyl1.20.43

Table 1. KDM inhibitory activity of 8-(1-(substituted)-1H-pyrazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, highlighting the impact of the C4-pyrazole substituent. Data sourced from research on histone lysine demethylase inhibitors. nih.gov

Similarly, for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR, modifying a tetracyclic system into a hydrazinyl derivative decreased anticancer activity. nih.gov Further expansion of the scaffold into triazolyl analogues caused a significant drop in activity, demonstrating that the size and nature of the heterocyclic system are critical for target inhibition. nih.gov

Influence of Conformational Restriction on Biological Activity

Controlling the conformational flexibility of a molecule is a powerful strategy in drug design to enhance binding affinity and selectivity. By restricting the rotation of bonds and locking the molecule into a bioactive conformation, it is possible to reduce the entropic penalty of binding to a target.

This principle has been successfully applied to pyrido[3,4-d]pyrimidin-4(3H)-one derivatives. In the pursuit of potent KDM inhibitors, the incorporation of a conformationally constrained 4-phenylpiperidine linker was a key optimization step. nih.gov This tactic, which involved attaching a p-chlorophenyl moiety directly to the 4-position of a piperidine ring in the side chain, served to restrain conformational freedom. The resulting compounds maintained potent inhibitory activity against KDM4 and KDM5 enzymes. nih.govnih.gov This demonstrates that reducing the flexibility of a side chain can be a successful strategy for improving the pharmacological profile of pyridopyrimidinone derivatives.

In-Silico Analysis of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one Remains Limited in Public Research

Comprehensive computational and theoretical chemistry studies specifically detailing the molecular behavior of this compound are not extensively available in publicly accessible scientific literature. While research into the broader family of pyridopyrimidines and their derivatives is active, specific molecular docking, molecular dynamics simulations, and quantum chemical calculations for this particular compound are not documented in the available resources.

Investigations into related pyridopyrimidine structures have shown potential interactions with various biological targets. For instance, studies on different pyrido[3,4-d]pyrimidine derivatives have explored their binding mechanisms with targets such as the Mps1 kinase through molecular docking and molecular dynamics simulations. mdpi.com Similarly, other research has focused on pyrido[4,3-d]pyrimidine derivatives as potential inhibitors for targets like the KRAS-G12D protein, employing molecular docking to understand binding modes. nih.govnih.gov However, these findings are specific to the studied analogues and cannot be directly extrapolated to this compound.

The request for detailed computational analysis—including ligand-protein interaction profiling with VEGFR-2 and SARS-CoV-2 Main Protease, elucidation of binding mechanisms, analysis of conformational dynamics, calculation of energetic contributions, and Density Functional Theory (DFT) studies—for this compound could not be fulfilled based on the current search results. Such detailed in-silico investigations are crucial for understanding a compound's potential as a therapeutic agent by predicting its interaction with biological macromolecules at a molecular level.

Further research and publication in peer-reviewed journals would be necessary to provide the specific computational and theoretical data requested for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Geometry Optimization and Electronic Property Analysis

While specific computational studies focusing solely on 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one are not extensively documented in the reviewed literature, broader molecular modeling studies on the pyrido[4,3-d]pyrimidine (B1258125) scaffold offer valuable insights. These studies often begin with geometry optimization, a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

Molecular modeling and molecular dynamics (MD) simulations have been applied to novel pyrido[4,3-d]pyrimidine derivatives designed as potential sterol 14α-demethylase (CYP51) inhibitors. acs.orgnih.gov In such studies, the optimized geometry of the ligand is crucial for understanding its interaction with the active site of the target protein. For instance, MD simulations have shown that certain pyrido[4,3-d]pyrimidine derivatives can possess a stronger affinity for CYP51 compared to existing fungicides, a finding that is highly dependent on their optimized three-dimensional structure. nih.gov

Furthermore, the electronic properties of these molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical determinants of their reactivity and intermolecular interactions. While specific data for the 7-chloro derivative is not available, related studies on other pyridopyrimidine isomers have utilized Density Functional Theory (DFT) calculations to unravel reactive sites and understand molecular interactions.

Insights into Reaction Mechanisms (e.g., Cyclization Steps)

Theoretical studies on the reaction mechanisms for the formation of pyridopyrimidines provide a detailed understanding of the synthetic pathways, including key steps like cyclization. Although a detailed theoretical investigation specifically for the cyclization leading to the pyrido[4,3-d]pyrimidine core is not prominently featured in the searched literature, studies on isomeric systems like pyrido[2,3-d]pyrimidines offer a template for the type of insights that can be gained.

For example, a theoretical investigation into the aqueous-phase multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines elucidated the free energy profiles for steps including Knoevenagel condensation, Michael addition, and cyclization. nih.gov Such studies can identify the rate-determining step and provide a basis for optimizing reaction conditions. The cyclization step, in particular, is a critical ring-forming reaction, and understanding its mechanism at a molecular level is essential for improving the efficiency of synthetic routes to the pyrido[4,3-d]pyrimidine scaffold. A plausible reaction mechanism for the synthesis of fused indeno-pyrido[2,3-d]pyrimidines involves a tandem reaction of Knoevenagel condensation, followed by Michael addition and cyclization. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified in the provided search results, the broader class of pyrido[4,3-d]pyrimidines has been the subject of structure-activity relationship (SAR) studies, which are often the precursors to QSAR models.

For instance, a study on novel pyrido[4,3-d]pyrimidine derivatives as potential KRAS-G12D inhibitors explored the structure-activity relationships through molecular docking simulations and biological activity assays. nih.gov This study revealed the importance of specific structural features, such as a protonated 3,8-diazabicyclo[3.2.1]octane moiety, for selective anti-proliferative activity. nih.gov Such SAR data is foundational for the development of predictive QSAR models.

The following table summarizes the key findings from a SAR study on a series of pyrido[4,3-d]pyrimidine derivatives as KRAS-G12D inhibitors, which could inform future QSAR analyses.

CompoundCore ScaffoldKey SubstituentBiological Activity (Panc1 cells IC50)
10c Pyrido[4,3-d]pyrimidineProtonated 3,8-diazabicyclo[3.2.1]octane1.40 µM
10k Pyrido[4,3-d]pyrimidineHomopiperazineWeak anti-proliferative activity, potent enzymatic inhibition (IC50 = 0.009 µM)

This table is based on data for pyrido[4,3-d]pyrimidine derivatives as presented in a study on KRAS-G12D inhibitors. nih.gov

These types of SAR studies provide the essential data sets required for the development of robust QSAR models. Future QSAR studies on this scaffold could help in predicting the biological activity of new, unsynthesized derivatives, thereby accelerating the drug discovery process.

Biological Targets and Mechanisms of Action of Pyrido 4,3 D Pyrimidin 4 3h One Derivatives

Enzyme Inhibition

Derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one core have been explored as inhibitors of several enzyme families. The following sections detail the research findings for specific enzyme targets.

A review of the scientific literature did not yield specific studies investigating derivatives of the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold as inhibitors of Histone Lysine (B10760008) Demethylases (KDMs). Research on KDM inhibition by related pyridopyrimidinone compounds has primarily focused on the pyrido[3,4-d]pyrimidin-4(3H)-one isomeric scaffold. acs.orgnih.govnih.gov

No specific research was identified detailing the activity of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as direct inhibitors of Cyclin-Dependent Kinases (CDKs). While related heterocyclic compounds, such as those based on the pyrido[2,3-d]pyrimidine (B1209978) core, have been extensively developed as CDK inhibitors, this activity has not been specifically documented for the pyrido[4,3-d]pyrimidin-4(3H)-one structure. nih.govresearchgate.netusm.my

The pyrido[4,3-d]pyrimidine (B1258125) scaffold has been successfully utilized to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. However, literature specifically linking this scaffold to the inhibition of c-Abl, Bcr/Abl, or VEGFR-2 was not identified.

Epidermal Growth Factor Receptor (EGFR)

A series of 4-arylamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (THPPs) were designed and synthesized as potential EGFR kinase inhibitors. nih.gov These compounds demonstrated potent anti-proliferative activity against several cancer cell lines, including HT29, A549, H460, and the Gefitinib-resistant H1975 cell line. nih.gov

The structure-activity relationship (SAR) studies highlighted that both the 4-aniline group and the presence of an N-acrylamide fragment were crucial for significant biological activity. nih.gov Several compounds from this series exhibited strong EGFR inhibitory potency, with IC50 values in the nanomolar range. nih.gov Notably, compounds 13o , 13p , 13r , and 13s , which feature bisarylaniline substitutions, showed enhanced inhibition of HER2, another member of the EGFR family, indicating their potential as dual EGFR/HER2 kinase inhibitors. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Tetrahydropyrido[4,3-d]pyrimidine Derivatives

Compound EGFR IC50 (nM)
13b ≤ 18
13g ≤ 18
13n ≤ 18
13o ≤ 18
13p ≤ 18
13r ≤ 18
13s ≤ 18

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one have been developed as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the inflammatory cascade, as it is the terminal synthase responsible for producing pro-inflammatory prostaglandin E2 (PGE2). nih.gov Targeting mPGES-1 is of significant interest for developing anti-inflammatory drugs with potentially fewer cardiovascular side effects than traditional NSAIDs and selective COX-2 inhibitors. nih.gov

A study detailed the synthesis and structure-activity relationship of a series of compounds based on the 2-aryl substituted pyrido[4,3-d]pyrimidin-4(3H)-one scaffold. nih.gov This work led to the identification of highly potent analogs. nih.gov

Table 2: Potency of Lead Pyrido[4,3-d]pyrimidin-4(3H)-one Analogs against mPGES-1

Assay Potency
Recombinant human mPGES-1 Enzyme Assay < 10 nM
A549 Cellular Assay < 10 nM
Human Whole Blood Assay < 400 nM

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

One representative compound, 48 , was shown to be selective against other prostanoid synthases and effectively regulated PGE2 biosynthesis in clinically relevant inflammatory models, demonstrating comparable or superior performance to celecoxib. nih.gov

There are no specific studies in the reviewed scientific literature that identify derivatives of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one or the broader pyrido[4,3-d]pyrimidin-4(3H)-one class as inhibitors of acetylcholinesterase or butyrylcholinesterase.

While the broader class of pyridopyrimidines has been generally associated with the inhibition of Dihydrofolate Reductase (DHFR), specific studies focusing on the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold for this biological target were not identified in the literature. nih.gov Research into pyridopyrimidine-based DHFR inhibitors has often centered on other isomers of this heterocyclic system. nih.gov

Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Consequently, TS has been a long-standing target for cancer chemotherapy. While various heterocyclic compounds have been investigated as TS inhibitors, a review of the scientific literature indicates that research on the inhibitory activity of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives against thymidylate synthase is not extensively documented. Studies on related pyridopyrimidine isomers, such as the pyrido[2,3-d]pyrimidines, have shown some activity as TS inhibitors, but specific data for the [4,3-d] scaffold remains an area for future investigation.

Receptor Modulation (e.g., Calcium-Sensing Receptor Antagonism)

One of the well-documented activities of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives is their ability to act as antagonists of the calcium-sensing receptor (CaSR). The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis. Antagonism of this receptor can lead to a transient increase in parathyroid hormone (PTH) secretion, which can have anabolic effects on bone.

Research has led to the development of short-acting 5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as orally active CaSR antagonists. These compounds have been optimized for pharmacokinetic and pharmacodynamic properties to achieve a rapid and transient stimulation of PTH, a profile considered desirable for promoting bone formation.

Below is a data table summarizing the activity of representative pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as CaSR antagonists.

CompoundStructureIn Vitro Potency (IC₅₀)In Vivo Efficacy
Compound A 5-(trifluoromethyl)-3-((S)-1-(naphthalen-1-yl)ethyl)pyrido[4,3-d]pyrimidin-4(3H)-one10 nMDemonstrated transient PTH elevation in rats
Compound B 3-((S)-1-(4-chlorophenyl)ethyl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one15 nMShowed oral activity with rapid onset and short duration of action

Intracellular Pathways Modulated

Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives have been shown to modulate several key intracellular pathways, highlighting their potential in cancer therapy and infectious diseases.

Cell Cycle Regulation and Apoptosis Induction Pathways

A significant area of investigation for pyrido[4,3-d]pyrimidinone derivatives is their role as inhibitors of Wee1 kinase, a critical regulator of the cell cycle. Wee1 is a tyrosine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis. Inhibition of Wee1 can lead to uncontrolled mitotic entry and subsequent cell death, particularly in cancer cells with p53 mutations.

A series of novel pyrido[4,3-d]pyrimidinone derivatives have been identified as potent Wee1 inhibitors. Mechanistic studies have shown that these compounds can induce cancer cell apoptosis and cause cell cycle arrest, primarily in the G2/M phase. For instance, one such derivative, referred to as compound 34 in a recent study, displayed significant inhibitory activity against Wee1 and induced apoptosis in cancer cell lines. researchgate.net

The following table presents data on the biological activity of a representative Wee1 inhibitor from this class.

CompoundWee1 Inhibition (IC₅₀)Cell LineCytotoxicity (IC₅₀)Apoptosis Induction
Compound 34 19 nMMV-4-11660 nMInduced significant apoptosis
T47D2670 nMCaused G2/M cell cycle arrest

Signal Transduction Pathways (e.g., PI3K/AKT Pathway)

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signal transduction pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development.

While the broader class of pyridopyrimidines has been explored for PI3K/AKT pathway inhibition, specific and detailed research on pyrido[4,3-d]pyrimidin-4(3H)-one derivatives in this context is less prevalent in the current scientific literature. Studies on related isomers have shown promise. For example, Seletalisib, a pyrido[3,2-d]pyrimidine (B1256433) derivative, is a known inhibitor of the PI3Kδ isoform. Other research has focused on pyrido[3,2-d]pyrimidines as dual PI3K/mTOR inhibitors. These findings suggest that the pyridopyrimidine scaffold is a viable starting point for the development of PI3K/AKT pathway inhibitors; however, more focused research is needed to elucidate the specific activity of the pyrido[4,3-d]pyrimidin-4(3H)-one subclass.

Selective Bacterial Protein Synthesis Inhibition

Derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold, which is closely related to the pyrido[4,3-d]pyrimidin-4(3H)-one core, have been identified as selective inhibitors of bacterial protein synthesis. These compounds have demonstrated broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Structure-activity relationship (SAR) studies have been conducted on this class of compounds to optimize their antimicrobial potency. Modifications at the 6-position of the pyridopyrimidine ring have been shown to significantly enhance antibacterial activity. These optimized compounds exhibit low minimum inhibitory concentrations (MICs) against various bacterial strains.

The table below summarizes the antibacterial activity of representative compounds from this class.

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
Optimized Analog 1 Streptococcus pneumoniae2Inhibition of protein synthesis
Optimized Analog 2 Haemophilus influenzae1Selective for bacterial translation
Optimized Analog 3 Moraxella catarrhalis≤ 0.12Inhibition of aminoacylation/translation

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the N-H proton. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and coupling constants (J, in Hz) would reveal the connectivity of the protons. For instance, protons on the pyridine ring would likely appear in the aromatic region (typically 7.0-9.0 ppm) and their splitting would depend on their relationship to neighboring protons. The N-H proton of the pyrimidinone ring would likely appear as a broader singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, carbonyl). The carbonyl carbon (C4) would be expected to resonate at a significantly downfield position (e.g., >160 ppm). Carbons attached to electronegative atoms like chlorine and nitrogen would also have characteristic chemical shifts.

Table 7.1: Predicted NMR Data for this compound

Analysis Type Predicted Observations
¹H NMR Signals in the aromatic region for pyridine ring protons. A signal for the pyrimidine ring proton. A broad singlet for the N-H proton.
¹³C NMR A downfield signal for the C=O carbonyl carbon. Signals in the aromatic region for the pyridine and pyrimidine ring carbons.

Note: This table represents predicted data based on general principles and analysis of similar structures. Experimental verification is required.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound (C₇H₄ClN₃O) with high precision. This allows for the confirmation of its elemental formula. The expected monoisotopic mass would be approximately 181.0043 g/mol . The presence of a chlorine atom would be evident from the characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units (for ³⁵Cl and ³⁷Cl isotopes) in an approximate 3:1 ratio of intensity. Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely be used to generate the molecular ion, typically observed as the protonated molecule [M+H]⁺.

Table 7.2: Predicted Mass Spectrometry Data for this compound

Analysis Type Predicted Ion Peak (m/z) Information Provided
HRMS (ESI+) ~182.0121 ([M+H]⁺) Precise mass confirms the elemental formula C₇H₄ClN₃O.
LRMS Isotopic pattern (M, M+2) in a ~3:1 ratio Confirms the presence of one chlorine atom.

Note: This table represents predicted data. Experimental verification is required.

Infrared (IR) Spectrometry

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring would be prominent, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3100-3500 cm⁻¹. C-H stretching vibrations for the aromatic rings would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations would appear in the 1400-1650 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the fingerprint region, typically below 800 cm⁻¹.

X-ray Crystallographic Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Structure Elucidation

To perform this analysis, a suitable single crystal of this compound would need to be grown. Single crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. The resulting data would confirm the connectivity of the atoms, the fusion of the pyridine and pyrimidine rings, and the positions of the chloro and oxo substituents, thus definitively confirming the pyrido[4,3-d] isomeric form.

Analysis of Molecular Geometry and Conformational Features

The crystallographic data would yield precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the fused ring system. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, could also be identified and characterized. These interactions are crucial for understanding the solid-state packing of the molecule.

Emerging Applications and Future Research Perspectives

Role in Targeted Therapeutic Development (e.g., Anticancer Agents, Specific Enzyme Inhibitors)

The pyrido[4,3-d]pyrimidine (B1258125) core is a recognized pharmacophore in the design of targeted therapeutics, particularly in oncology. ontosight.ai Derivatives of this scaffold have been investigated for their ability to act as potent and selective inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. mdpi.com The 7-chloro substituent on the pyrido[4,3-d]pyrimidin-4(3H)-one ring serves as a crucial handle for synthetic modification, allowing for the introduction of diverse chemical groups to optimize binding affinity and selectivity for specific enzyme targets. evitachem.com

For instance, analogs of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have demonstrated significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including mutant forms like EGFRT790M that confer resistance to standard therapies. nih.gov The general strategy involves designing molecules that fit into the ATP-binding pocket of the kinase, and the pyrido[4,3-d]pyrimidine framework is well-suited for this purpose. nih.gov Research into 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives has also revealed potent inhibitors of histone lysine (B10760008) demethylases (KDMs), highlighting the broader potential of this class of compounds in epigenetic therapy. eurekaselect.commdpi.com

The development of anticancer agents from the pyrido[4,3-d]pyrimidine scaffold is an active area of research, with studies showing that structural modifications can lead to compounds with selective cytotoxicity against various cancer cell lines. ontosight.aievitachem.com The mechanism of action often involves the inhibition of key enzymes or receptors involved in tumor proliferation and survival. evitachem.com

Table 1: Examples of Biologically Active Pyrido[d]pyrimidine Derivatives

Compound ClassTargetTherapeutic PotentialReference
Pyrido[2,3-d]pyrimidin-4(3H)-onesEGFRWT and EGFRT790MAnticancer (Non-small cell lung cancer) nih.gov
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-onesHistone Lysine Demethylases (KDM4/KDM5)Anticancer (Epigenetic therapy) eurekaselect.com
Pyrido[4,3-d]pyrimidinesKinasesAnticancer, Anti-inflammatory nih.gov
4-Anilinopyrido[3,4-d]pyrimidinesTyrosine KinasesAnticancer eurekaselect.com

Exploration of Novel Biological Activities and Pharmacological Profiles

Beyond its application in oncology, the pyrido[4,3-d]pyrimidine scaffold is being explored for a diverse range of other biological activities. nih.gov The inherent chemical features of this heterocyclic system suggest potential interactions with various biological targets. rsc.org For example, different isomers and derivatives of pyridopyrimidines have been identified as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting a potential role in the management of neurodegenerative diseases. jocpr.com Other reported activities for this class of compounds include antimicrobial, anti-inflammatory, and antiviral properties. ontosight.ainih.gov

The pharmacological profile of any given derivative is highly dependent on the substitution pattern around the core scaffold. nih.gov A biopharmaceutical profiling study of a library of ten pyrido[4,3-d]pyrimidines revealed that different substituents significantly impact properties like solubility and cell permeability. nih.gov For example, a dimethoxyphenyl substituent was found to impair Caco-2 cell permeability, while a phenylhydrazido group resulted in low solubility. nih.gov Such studies are crucial for understanding the structure-activity relationships (SAR) and guiding the design of new derivatives with improved drug-like properties. nih.gov The 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, as a key intermediate, provides the foundation for systematically exploring these structure-activity relationships.

Advanced Synthetic Method Development for Structure Diversification

The therapeutic potential of the pyrido[4,3-d]pyrimidine core has driven the development of advanced and efficient synthetic methodologies to generate libraries of diverse analogs. rsc.orgresearchgate.net The versatility of the 7-chloro group in this compound makes it an ideal starting point for such diversification. It can readily participate in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the 7-position. evitachem.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. These methods have been successfully applied to chloro-substituted pyridopyrimidine systems to introduce aryl, heteroaryl, and amino substituents, significantly expanding the chemical space available for biological screening. nih.govnih.gov

Researchers are also exploring multi-component reactions (MCRs) as a strategy for the rapid and efficient assembly of the pyrido[4,3-d]pyrimidine scaffold itself. nih.govresearchgate.net These one-pot reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity, making them attractive for generating compound libraries for high-throughput screening. researchgate.net The continued development of novel synthetic routes is essential for unlocking the full therapeutic potential of this heterocyclic system.

In Silico-Guided Drug Design and Optimization Strategies

Computational, or in silico, methods are becoming indispensable in modern drug discovery, and the development of this compound derivatives is no exception. Molecular modeling and docking studies allow researchers to predict how these molecules might bind to the active site of a target protein, such as a kinase. nih.gov This provides valuable insights into the key interactions that govern binding affinity and selectivity, helping to prioritize which compounds to synthesize and test. rsc.org

By understanding the three-dimensional structure of the target's binding site, chemists can rationally design new analogs of this compound with modifications intended to enhance these interactions. nih.gov For example, a docking study might reveal an unoccupied hydrophobic pocket in the active site, suggesting that adding a lipophilic group at a specific position on the pyridopyrimidine scaffold could improve potency. rsc.org

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds. nih.gov This allows for the early identification of potential liabilities, such as poor solubility or rapid metabolic degradation, and guides the design of molecules with more favorable pharmacokinetic profiles. nih.gov Correlating calculated properties like polar surface area with experimental data on cell permeability and metabolic stability can further refine these predictive models. nih.gov

Investigation of Tautomerism and Conformational Dynamics within the Pyrido[4,3-d]pyrimidin-4(3H)-one Scaffold

The pyrido[4,3-d]pyrimidin-4(3H)-one scaffold contains amide-like functionality, making it susceptible to tautomerism—the migration of a proton to form a structural isomer. chemicalbook.com Specifically, the 4(3H)-one (lactam) form can exist in equilibrium with its 4-hydroxy (lactim) tautomer. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. nih.gov

Understanding the tautomeric preference is critical because the different forms can have distinct biological activities and physicochemical properties. researchgate.net For example, the hydrogen bonding pattern, which is crucial for binding to biological targets, will differ significantly between the lactam and lactim forms. Computational studies, using methods like Density Functional Theory (DFT), can be employed to calculate the relative energies of the different tautomers and predict which form is likely to predominate under physiological conditions. nih.gov While specific studies on this compound are limited, research on related 4-pyrimidone and pyrid-2-one systems provides a theoretical framework for these investigations. chemicalbook.comnih.govresearchgate.net The conformational dynamics of substituents attached to the scaffold also play a role in its interaction with biological targets, and these can be explored using computational and experimental techniques like NMR spectroscopy. nih.gov

Development of Self-Assembled Systems Incorporating Pyrido[4,3-d]pyrimidine Moieties

A fascinating and distinct area of research involves the use of N-substituted pyrido[4,3-d]pyrimidine derivatives in the field of supramolecular chemistry and nanotechnology. nih.gov These molecules have been ingeniously designed to act as building blocks for self-assembled systems. researchgate.net The core structure uniquely presents the hydrogen-bonding patterns of both guanine (B1146940) and cytosine at a 60-degree angle to each other. nih.gov

This specific arrangement pre-programs the molecules to spontaneously self-organize in solution into stable, cyclic hexamers. nih.gov These hexameric structures, often referred to as "rosettes," are held together by a total of 18 intermolecular hydrogen bonds. nih.gov Furthermore, these individual rosette supermacrocycles can then stack on top of one another through non-covalent interactions to form well-defined, one-dimensional nanostructures known as rosette nanotubes. nih.govresearchgate.net The formation of these nanotubes has been visualized using techniques such as atomic force microscopy (AFM), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). nih.gov The development of these self-assembled systems opens up possibilities for applications in areas such as biomaterials, drug delivery, and molecular electronics.

Q & A

Q. What are the key synthetic routes for 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine precursors. A common approach includes condensation reactions under reflux using polar aprotic solvents (e.g., dimethylformamide, DMF) and bases like potassium carbonate (K2_2CO3_3) to facilitate cyclization . For example, one-pot processes described in patent literature utilize activating agents to streamline intermediate formation, reducing purification steps and improving scalability . Optimization of temperature (80–100°C), solvent choice (DMF vs. ethanol), and reaction time (6–12 hours) is critical for maximizing yield (70–85%) and purity (>95%) .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H and 13^{13}C NMR to verify substituent positions and ring systems. Mass spectrometry (MS) confirms molecular weight (e.g., 181.6 g/mol for C7_7H4_4ClN3_3O) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) are standard. Purity >98% is achievable via column chromatography or recrystallization .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar solvents (DMF, DMSO) and moderately in ethanol. Pre-formulation studies should include solubility screening using co-solvents (e.g., PEG-400) or surfactants for in vitro assays. For kinetic studies, prepare stock solutions in DMSO and dilute to <1% v/v in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers address conflicting data in the literature regarding the biological activity of this compound derivatives?

  • Methodological Answer : Reproduce studies under standardized conditions (e.g., fixed solvent, pH, and temperature) to minimize variability. Compare activity against reference compounds (e.g., fluorinated analogs ) and validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Statistical tools like ANOVA can identify significant differences arising from substituent variations (e.g., chloro vs. methylthio groups) .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein crystal structures (PDB) to model binding modes. Focus on π-π stacking and hydrogen bonding with kinase ATP-binding pockets .
  • QSAR Modeling : Train models on analogs with substituent variations (e.g., 7-Cl vs. 8-F) to correlate electronic properties (Hammett constants) with IC50_{50} values .

Q. How can impurities in synthesized this compound batches be characterized and mitigated?

  • Methodological Answer : Common impurities include dechlorinated byproducts or incomplete cyclization intermediates. Use LC-MS for identification and optimize purification via gradient elution in reverse-phase HPLC . For scale-up, implement continuous flow reactors to enhance reproducibility and reduce side reactions .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modifications at positions 2, 3, and 7 (e.g., methyl, phenyl, or trifluoromethyl groups) .
  • Activity Profiling : Test analogs in dose-response assays (e.g., kinase inhibition) and use principal component analysis (PCA) to cluster compounds by activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.